![molecular formula C17H21NO5 B186436 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione CAS No. 6124-15-8](/img/structure/B186436.png)
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione, also known as DMHPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione also has antioxidant properties, which can protect neurons from oxidative stress and damage.
Biochemische Und Physiologische Effekte
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, reducing neuronal damage and death in models of neurodegenerative diseases. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to increase levels of acetylcholine and other neurotransmitters, leading to improved synaptic plasticity and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its limited solubility in water can make it difficult to work with, and its mechanism of action may be affected by other compounds in the experimental system.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer, particularly in the context of aging and age-related cognitive decline. Further research is also needed to elucidate the precise mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione and to optimize its synthesis and formulation for use in experimental systems.
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione is a promising compound with potential applications in various fields of scientific research. Its ability to improve cognitive function, protect neurons from damage, and inhibit the activity of acetylcholinesterase make it an attractive candidate for further study. With continued research, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione may prove to be a valuable tool in the fight against neurodegenerative diseases and age-related cognitive decline.
Synthesemethoden
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has also been investigated for its neuroprotective properties and its ability to improve cognitive function.
Eigenschaften
CAS-Nummer |
6124-15-8 |
|---|---|
Produktname |
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione |
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-hydroxyethyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO5/c1-22-16-4-3-11(9-17(16)23-2)12-7-14(20)13(15(21)8-12)10-18-5-6-19/h3-4,9-10,12,19-20H,5-8H2,1-2H3 |
InChI-Schlüssel |
WCTYRKWIAKUPNQ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC |
SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCO)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





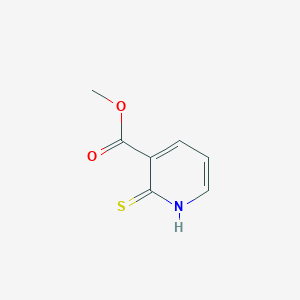
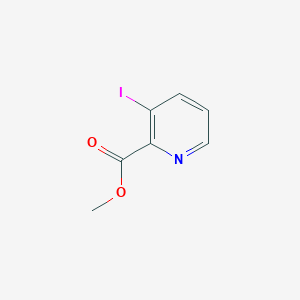
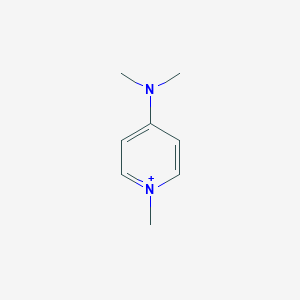

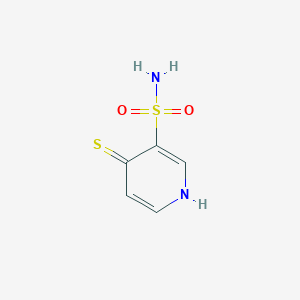
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
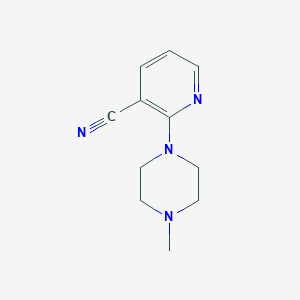
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)